molecular formula C9H10N2O2S B14456988 2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol CAS No. 73532-98-6

2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol

Cat. No.: B14456988
CAS No.: 73532-98-6
M. Wt: 210.26 g/mol
InChI Key: IMEOASMPBMUXOO-UHFFFAOYSA-N
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Description

2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound features an amino group at the 2-position and an ethan-1-ol group at the 6-position of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization. One common method involves the use of 2-aminothiophenol and an aldehyde in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) to form the benzothiazole core . The ethan-1-ol group can be introduced through further reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzothiazole derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol is unique due to the presence of both an amino group and an ethan-1-ol group, which confer distinct chemical and biological properties. The ethan-1-ol group can enhance the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and industrial processes .

Properties

CAS No.

73532-98-6

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

2-[(2-amino-1,3-benzothiazol-6-yl)oxy]ethanol

InChI

InChI=1S/C9H10N2O2S/c10-9-11-7-2-1-6(13-4-3-12)5-8(7)14-9/h1-2,5,12H,3-4H2,(H2,10,11)

InChI Key

IMEOASMPBMUXOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OCCO)SC(=N2)N

Origin of Product

United States

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